molecular formula C8H14O3 B6146489 1-propoxycyclobutane-1-carboxylic acid CAS No. 1545636-28-9

1-propoxycyclobutane-1-carboxylic acid

Cat. No.: B6146489
CAS No.: 1545636-28-9
M. Wt: 158.2
InChI Key:
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Description

1-propoxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propoxycyclobutane-1-carboxylic acid can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of a cyclobutanone derivative with a Grignard reagent, followed by oxidation to introduce the carboxylic acid group.

    Cyclopropanation: Another approach is the cyclopropanation of an appropriate alkene, followed by ring expansion and functional group transformation to introduce the propoxy and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1-propoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-propoxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-propoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific context of its use.

Comparison with Similar Compounds

1-propoxycyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:

    Cyclobutane-1-carboxylic acid: Lacks the propoxy group, leading to different chemical properties and reactivity.

    1-methoxycyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of a propoxy group, affecting its solubility and reactivity.

    1-ethoxycyclobutane-1-carboxylic acid: Contains an ethoxy group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1545636-28-9

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

0

Origin of Product

United States

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